3-Hydroxy-1-benzothiophene-2-carboxylic acid

Description

Chemical Identity and Structural Characteristics

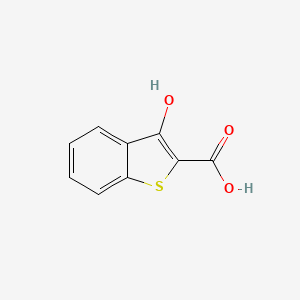

3-Hydroxy-1-benzothiophene-2-carboxylic acid possesses the molecular formula C₉H₆O₃S and a molecular weight of 194.21 grams per mole. The compound is officially registered under Chemical Abstracts Service number 191031-07-9 and carries the Molecular Design Limited number MFCD00460995. The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its structural composition and functional group positioning.

The structural architecture of this compound consists of a benzothiophene core scaffold with specific substitution patterns that define its chemical behavior. The benzothiophene framework itself represents a bicyclic aromatic system wherein a benzene ring is fused to a thiophene ring, creating a stable heterocyclic platform. The presence of both hydroxyl and carboxylic acid functional groups at specific positions on this framework contributes to the compound's unique reactivity profile and potential for further derivatization.

Within the broader context of benzothiophene chemistry, this compound shares structural similarities with benzo[b]thiophene-2-carboxylic acid, which serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields. The addition of the hydroxyl group at the 3-position distinguishes this compound from its simpler analogues and potentially enhances its chemical versatility.

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆O₃S |

| Molecular Weight | 194.21 g/mol |

| Chemical Abstracts Service Number | 191031-07-9 |

| Molecular Design Limited Number | MFCD00460995 |

| Monoisotopic Mass | 194.003765 |

| ChemSpider Identification | 14617127 |

The compound's structural features position it within the category of substituted benzothiophenes, which are known for their aromatic stability and potential for electrophilic substitution reactions. The benzothiophene core typically undergoes electrophilic substitution at position 3 unless directed to position 2 by substitution effects, a principle that likely influenced the synthetic pathways used to obtain this particular derivative.

Historical Context of Benzothiophene Derivatives in Organic Chemistry

The historical development of benzothiophene chemistry traces back to fundamental discoveries in heterocyclic compound research, establishing the foundation for understanding compounds like this compound. Thiophene itself was discovered by Viktor Meyer in 1882 as a contaminant in benzene, identified through its characteristic reaction with isatin and sulfuric acid to form a blue dye. This serendipitous discovery opened the door to systematic investigation of sulfur-containing heterocycles and their derivatives.

The progression from simple thiophene to complex benzothiophene derivatives represents a significant evolution in organic chemistry. Benzothiophene, formed by the fusion of benzene and thiophene rings, was recognized early as a stable aromatic system with potential for further functionalization. The compound occurs naturally as a constituent of petroleum-related deposits such as lignite tar, providing researchers with both natural sources and synthetic challenges.

Research into benzothiophene derivatives gained momentum as synthetic methodologies advanced throughout the twentieth century. The development of various cyclization strategies, including intramolecular cyclization of aryl sulfides and oxidative cyclization methods, provided multiple pathways to access substituted benzothiophenes. These advances laid the groundwork for synthesizing more complex derivatives, including hydroxylated and carboxylated variants like this compound.

The evolution of synthetic approaches to benzothiophene compounds has encompassed both traditional methods and modern innovations. Classical preparations involved reactions such as the oxidation-cyclization of 2-phenylthioethanol in the presence of palladium catalysts at high temperatures, and the cyclization of arylmercapto acetals using various catalytic systems. More recent developments have introduced metal-free synthetic protocols, demonstrating the continued innovation in this field and the persistent interest in accessing diverse benzothiophene structures.

The historical context also reveals the importance of benzothiophene derivatives in pharmaceutical research. The recognition that benzothiophene scaffolds exhibit various biological activities has driven extensive research into structure-activity relationships and synthetic methodology development. This pharmaceutical relevance has provided additional impetus for developing efficient synthetic routes to functionalized benzothiophenes, including compounds bearing hydroxyl and carboxylic acid functionalities.

Significance in Heterocyclic Compound Research

This compound holds particular significance within the broader landscape of heterocyclic compound research, representing both a synthetic challenge and a valuable building block for further chemical transformations. Heterocyclic compounds constitute a fundamental class of organic molecules, with examples including all nucleic acids, the majority of pharmaceutical drugs, most biomass components, and numerous natural and synthetic dyes. The prevalence of heterocycles in biologically active compounds underscores their importance, with more than half of known compounds containing heterocyclic structures and 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.

Within this context, sulfur-containing heterocycles like benzothiophenes occupy a specialized niche, offering unique electronic properties and reactivity patterns that distinguish them from their oxygen and nitrogen analogues. The benzothiophene scaffold is recognized as one of the privileged structures in drug discovery, exhibiting various biological activities that enable compounds to function as anti-microbial, anti-cancer, anti-inflammatory, anti-oxidant, anti-tubercular, anti-diabetic, and anti-convulsant agents. This broad spectrum of bioactivity has generated significant interest among medicinal chemists and has culminated in the discovery of several lead molecules against numerous diseases.

The presence of both hydroxyl and carboxylic acid functional groups in this compound enhances its value as a research compound by providing multiple sites for chemical modification and derivatization. These functional groups enable various chemical transformations, including esterification, amidation, and condensation reactions, making the compound a versatile intermediate for synthetic applications. Research has indicated that such compounds can exhibit biological activity, particularly as inhibitors of cyclooxygenase-1, suggesting potential anti-inflammatory properties and making them candidates for further pharmacological studies.

The synthetic accessibility of this compound and related compounds has been enhanced by recent advances in benzothiophene synthesis methodology. Modern approaches include base-catalyzed protocols involving propargyl-allenyl rearrangement followed by cyclization, and innovative aryne reaction strategies that enable one-step synthesis of diversely substituted benzothiophenes. These methodological advances have broadened the scope of accessible benzothiophene derivatives and facilitated more systematic exploration of structure-activity relationships.

The compound's role in heterocyclic research extends beyond its immediate applications to encompass its contribution to understanding fundamental principles of aromatic heterocyclic chemistry. Studies of benzothiophene derivatives have provided insights into electrophilic substitution patterns, electronic effects of heteroatoms, and the influence of substituents on reactivity and stability. These investigations have broader implications for the design and synthesis of new heterocyclic compounds with desired properties.

Properties

IUPAC Name |

3-hydroxy-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHYTUXWVBNUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Synthesis via Palladium-Catalyzed Carbonylation

Method Overview:

A prominent approach involves palladium-catalyzed carbonylation of benzothiophene derivatives, particularly starting from simple and readily available precursors such as 2-halothioanisoles and terminal alkynes. This method employs palladium complexes, often PdI₂, in conjunction with potassium iodide (KI), under carbon monoxide (CO) atmosphere, to facilitate the formation of benzothiophene-3-carboxylic esters, which can be subsequently hydrolyzed to the acid.

- Catalyst: 5 mol% PdI₂

- Co-catalyst: 2.5–5 equivalents KI

- Solvent: Methanol (MeOH) or ethanol (EtOH)

- Temperature: 80–100°C

- Pressure: 40 atm (CO and air mixture)

- Reaction time: 15–36 hours

Process Details:

The process involves several mechanistic steps:

- Coordination of the triple bond to palladium

- Intramolecular S-5-endo-dig cyclization forming a sulfonium intermediate

- Demethylation promoted by iodide ions, producing methyl iodide (MeI)

- Carbon monoxide insertion into the palladium-carbon bond

- Nucleophilic attack by external alcohol (MeOH or EtOH) leading to ester formation

- Reoxidation of Pd(0) to PdI₂, completing the catalytic cycle

| Parameter | Conditions | Yield of Benzothiophene-3-carboxylate | Notes |

|---|---|---|---|

| Catalyst | PdI₂ (5 mol%) | Up to 80% | Recyclable in ionic liquids |

| Co-catalyst | KI (2.5–5 equiv) | - | Promotes demethylation and S-oxidation |

| Solvent | MeOH, EtOH, or ionic liquids | 62–80% | Solvent choice affects reaction rate and yield |

| Temperature | 80–100°C | - | Higher temperatures increase rate |

| Reaction Time | 15–36 hours | - | Longer times improve conversion |

| Pressure | 40 atm (CO + air) | - | Ensures sufficient CO availability |

Research Findings:

Optimization studies demonstrate that extending reaction time and adjusting catalyst loading significantly enhance yields. Recycling experiments confirm catalyst stability, especially in ionic liquids like BmimBF₄, which facilitate catalyst reuse without notable activity loss.

Oxidative Cyclization of Methylthio-Substituted Alkynes

Method Overview:

This approach employs oxidative cyclization of methylthio-alkynes using iodine or iodine derivatives under oxidative conditions, leading to benzothiophene derivatives with carboxylic functionalities.

- Starting Material: Methylthio-alkynes

- Catalyst: Iodine or iodine-based oxidants

- Solvent: Methanol or acetonitrile

- Temperature: 80–100°C

- Oxidant: Molecular iodine (I₂) or iodine salts

- Atmosphere: Air or oxygen

Process Details:

The key steps include:

- Triple bond coordination to iodine or iodine derivatives

- Intramolecular cyclization via S-attack forming a sulfonium intermediate

- Oxidative demethylation and subsequent oxidation steps to introduce the carboxylic acid group

Research Findings:

This method is efficient for synthesizing benzothiophene-3-carboxylic acids with high regioselectivity, especially when optimized with iodine oxidants under mild conditions. The process is scalable and compatible with various substituents on the aromatic ring.

Hydrolysis of Benzothiophene Esters

Method Overview:

Benzothiophene esters synthesized via catalytic carbonylation or oxidative cyclization are hydrolyzed under basic conditions to yield the target acid.

- Reagent: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

- Solvent: Water or aqueous alcohol solutions

- Temperature: Room temperature to 80°C

- Duration: Several hours to overnight

- The ester undergoes saponification, cleaving the ester bond to produce the free carboxylic acid

- Acidification of the reaction mixture yields the pure 3-hydroxy-1-benzothiophene-2-carboxylic acid

Research Findings:

Hydrolysis is straightforward, with yields often exceeding 90%. It is a common downstream step following ester synthesis, ensuring high purity of the acid.

Industrial Synthesis Considerations

Large-Scale Production:

Industrial synthesis typically employs the Fiesselmann reaction, involving the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. The process is optimized for high yield, minimal by-products, and cost-effectiveness.

- Use of excess thioglycolic acid derivatives

- Catalytic or stoichiometric base (NaOH, KOH)

- Elevated temperatures (around 100°C)

- Continuous removal of by-products to shift equilibrium

- High efficiency and yield

- Scalability for commercial production

- Compatibility with various substituents

Summary Table of Preparation Methods

| Method | Key Features | Typical Yield | Suitable for Scale | Notes |

|---|---|---|---|---|

| Palladium-catalyzed carbonylation | Multi-step, catalytic, high selectivity | 62–80% | Yes | Recyclable catalysts, mild conditions |

| Oxidative cyclization of methylthio-alkynes | Oxidative, regioselective, scalable | High | Yes | Uses iodine oxidants, mild to moderate conditions |

| Hydrolysis of benzothiophene esters | Downstream step, straightforward hydrolysis | >90% | Yes | Common post-synthesis purification step |

| Fiesselmann synthesis (industrial) | Condensation of thioglycolic derivatives, high yield | High | Yes | Cost-effective for large-scale production |

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 3-oxo-1-benzothiophene-2-carboxylic acid.

Reduction: Formation of 3-hydroxy-1-benzothiophene-2-methanol.

Substitution: Formation of various substituted benzothiophene derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Recent studies have highlighted the effectiveness of benzothiophene derivatives, including 3-hydroxy-1-benzothiophene-2-carboxylic acid, against Mycobacterium tuberculosis. In vitro and ex vivo studies demonstrated that certain derivatives exhibited high activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (H37Ra), with minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL . This suggests that these compounds could serve as lead candidates for developing new antitubercular agents.

2. H3 Receptor Modulation

Compounds related to this compound have been identified as antagonists or inverse agonists at the histamine H3 receptor. This modulation can be beneficial in treating various neurological disorders, including attention deficit hyperactivity disorder, Alzheimer's disease, and other cognitive deficits . The therapeutic implications extend to obesity and metabolic syndrome, indicating a broad spectrum of potential applications in treating metabolic and neurological conditions.

Biological Applications

1. Anti-Tubercular Properties

The benzo[b]thiophene derivatives have shown promising results in combating Mycobacterium tuberculosis, including strains resistant to conventional treatments. For instance, specific derivatives demonstrated lower cytotoxicity against human cancer cell lines while maintaining high selectivity indices, making them suitable for further development as anti-tubercular drugs .

2. Cardiovascular Applications

Emerging research indicates that derivatives of this compound may play a role in treating cardiovascular diseases. Specifically, some compounds have been proposed as inhibitors for branched-chain alpha-keto acid dehydrogenase kinase, which can be pivotal in managing diabetes and heart failure . This suggests a dual role in metabolic regulation and cardiovascular health.

Case Studies

Mechanism of Action

The mechanism of action of 3-hydroxy-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzothiophene Derivatives

Structural and Functional Differences

Substituent Effects :

- Hydroxyl vs. Halogen : The hydroxyl group in this compound contributes to hydrogen bonding and acidity, whereas chloro-substituted analogs (e.g., 3,6-dichloro derivative) exhibit enhanced electrophilicity, making them reactive intermediates in cross-coupling reactions .

- Ring Saturation : The tetrahydro derivative () features a partially saturated benzothiophene ring, which increases conformational flexibility and may improve bioavailability in biological systems .

Functional Group Modifications :

- Carboxylic Acid vs. Ester : Methyl ester analogs (e.g., methyl 3-methyl-1-benzothiophene-2-carboxylate) lack the acidic proton, reducing solubility in aqueous media but enhancing compatibility with organic solvents .

Biological Activity

3-Hydroxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiophene core with a hydroxyl group at the third position and a carboxylic acid group at the second position. This structure is essential for its biochemical interactions and biological effects.

The compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : It interacts with various enzymes, particularly oxidoreductases, influencing their activity and the biochemical pathways they regulate.

- Cell Signaling Modulation : The compound can modulate signaling pathways by affecting kinases and phosphatases, which are crucial for cellular communication.

- Gene Expression Alteration : It can alter gene expression related to metabolic processes, impacting cellular metabolism significantly.

Biological Activities

Research indicates that this compound possesses multiple pharmacological properties:

- Anticancer Activity : Studies have shown that it can inhibit cell growth in various cancer cell lines, suggesting potential as an anticancer agent .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines and modulation of immune responses .

- Antimicrobial Properties : It has been evaluated for its efficacy against various bacterial strains, indicating potential use in treating infections .

Table 1: Summary of Biological Activities

Detailed Research Insights

- Anticancer Mechanism : In vitro studies have demonstrated that this compound induces apoptosis in cancer cells by activating caspase pathways. This was observed in human leukemia cell lines, where the compound significantly reduced cell viability at specific concentrations .

- Anti-inflammatory Studies : The compound's ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway was highlighted in research focusing on inflammatory diseases. This inhibition leads to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .

- Antimicrobial Efficacy : A study tested the compound against various bacterial strains, including resistant strains of Staphylococcus aureus. Results showed a dose-dependent inhibition of bacterial growth, indicating its potential as an antimicrobial agent .

Dosage Effects and Toxicity

The biological activity of this compound varies with dosage:

- Low Doses : Beneficial effects such as enhanced enzyme activity and improved cellular function were noted.

- High Doses : Toxic effects including enzyme inhibition and cellular stress were observed, suggesting a threshold effect where increased dosage leads to adverse outcomes.

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxy-1-benzothiophene-2-carboxylic acid and its derivatives?

A multi-step synthesis approach is typically employed for benzothiophene-carboxylic acid derivatives. For example, intermediate compounds like tetrahydrobenzothiophene derivatives can be synthesized via refluxing with anhydrides (e.g., cis-1,2,3,6-tetrahydrophthalic anhydride) under nitrogen protection, followed by purification using reverse-phase HPLC with methanol-water gradients . Key steps include:

- Reaction optimization : Adjusting molar ratios (e.g., 1.2 equivalents of anhydride) to improve yields (67% reported in one case) .

- Purification : Gradient elution (30% → 100% methanol) ensures high purity.

- Characterization : IR spectroscopy (C=O, C=C stretches) and NMR (¹H/¹³C chemical shifts) confirm structural integrity .

Q. How can researchers validate the structural identity of this compound?

Structural validation relies on spectroscopic and computational methods:

- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

- NMR analysis : ¹H NMR distinguishes aromatic protons (δ 6.5–8.0 ppm) and methyl/methylene groups (δ 1.0–3.0 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) .

- InChI key and SMILES : Use PubChem-derived identifiers (e.g., InChIKey=BNVNKIDVWNRAMR-UHFFFAOYSA-N) for cross-referencing .

Q. What safety protocols are essential when handling benzothiophene-carboxylic acids?

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Store at ambient temperatures in sealed containers to prevent degradation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., electrophilic aromatic substitution at the thiophene ring) .

- PubChem data : Leverage pre-computed properties (e.g., logP, polar surface area) for solubility and bioavailability predictions .

Q. What strategies resolve contradictions in reported biological activities of benzothiophene derivatives?

- Dose-response studies : Test compounds across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Target validation : Use CRISPR knockout models to confirm specificity for suspected pathways .

- Meta-analysis : Compare data across studies while accounting for variables (e.g., cell lines, assay conditions) .

Q. How can regioselective functionalization of the benzothiophene core be achieved?

- Directing groups : Introduce temporary substituents (e.g., -NH₂) to guide reactions to specific positions .

- Catalytic systems : Use Pd/Cu catalysts for C-H activation at the 3- or 4-positions of the thiophene ring .

- Protection/deprotection : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during reactions to prevent side products .

Q. What analytical techniques are critical for studying degradation pathways of this compound?

- LC-MS/MS : Monitor degradation products in accelerated stability studies (e.g., 40°C/75% RH for 6 months) .

- TGA/DSC : Assess thermal decomposition profiles (e.g., onset temperature, residue analysis) .

- EPR spectroscopy : Detect free radicals formed during photodegradation .

Methodological Challenges and Solutions

Q. How can low yields in multi-step syntheses be mitigated?

- Optimize reaction conditions : Screen solvents (e.g., DMF vs. CH₂Cl₂) and catalysts (e.g., DMAP for acylations) .

- Scale-down purification : Use preparative TLC for small-scale intermediates before HPLC .

- In situ monitoring : Employ FTIR probes to track reaction progress and terminate at optimal conversion .

Q. What approaches validate the biological mechanism of benzothiophene derivatives?

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Kinase profiling : Use kinase inhibitor libraries (e.g., Eurofins KinaseProfiler) to map inhibitory activity .

- Animal models : Test efficacy in zebrafish xenografts for preliminary in vivo validation .

Q. How do structural modifications impact physicochemical properties?

- LogP adjustments : Introduce polar groups (e.g., -COOH, -OH) to reduce hydrophobicity and enhance solubility .

- Steric effects : Bulkier substituents (e.g., tert-butyl) can hinder enzymatic degradation, improving half-life .

- Crystallography : Single-crystal X-ray diffraction reveals conformational flexibility and packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.